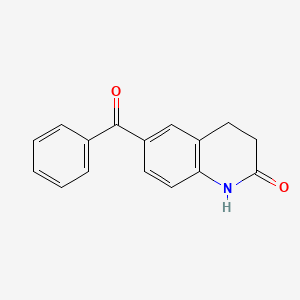

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one

Übersicht

Beschreibung

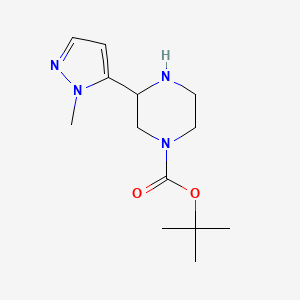

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C16H13NO2 . It is used in various chemical reactions and has a molecular weight of 251.28 .

Synthesis Analysis

The synthesis of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one involves a two-step reaction between enaminones and acylating agents, immediately followed by electrophilic cyclization . This process is facilitated by the use of acyl Meldrum’s acids which not only shortens the preparation time of the substrates but also easily extends the range of substituents that can be used .Molecular Structure Analysis

The molecular structure of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is represented by the InChI code: 1S/C16H13NO2/c18-15-9-7-12-10-13 (6-8-14 (12)17-15)16 (19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2, (H,17,18) .Chemical Reactions Analysis

In chemical reactions, the enaminone fragment of 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one plays the role of the nucleophile . Some exceptions to the regular reaction pathway were observed when a strong electron donating group (EDG) was introduced via acyl Meldrum’s acids .Physical And Chemical Properties Analysis

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is a powder with a melting point of 205-208°C .Wissenschaftliche Forschungsanwendungen

- Anticancer Properties : Researchers have explored the anticancer potential of this compound due to its structural resemblance to quinoline-based antitumor agents. Investigations into its mechanism of action and efficacy against specific cancer types are ongoing .

- Anti-inflammatory Activity : 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one exhibits anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases .

- Meldrum’s Acid Assisted Reactions : Meldrum’s acid, when used as a catalyst, enables the formation of tetrahydroquinolin-2-one derivatives from 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one. This reaction pathway provides access to diverse quinoline-based compounds .

- Fluorescent Properties : The compound exhibits fluorescence, which makes it interesting for applications in materials science, such as fluorescent probes, sensors, and imaging agents. Researchers investigate its photophysical behavior and potential uses in optoelectronic devices .

- Enzyme Inhibition : Scientists have studied the inhibitory effects of 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one on specific enzymes. Understanding its interactions with enzymes can aid drug design and therapeutic strategies .

- Metal Complexes : Researchers explore the coordination chemistry of this compound with transition metals. Metal complexes derived from 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one may have interesting properties, such as catalytic activity or luminescence .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Material Science and Photophysics

Biological Studies

Coordination Chemistry

Photostability and Photochemistry

Safety and Hazards

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces

Biochemical Pathways

The biochemical pathways affected by 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one are currently unknown. Given the structural similarity to other quinoline derivatives, it is possible that this compound may interact with similar biochemical pathways . .

Pharmacokinetics

The compound’s bioavailability, half-life, volume of distribution, and clearance rate are unknown . Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

6-benzoyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGBOXVSGGCWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)

![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B3020274.png)

![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)

![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B3020284.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3020288.png)

![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)

![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)